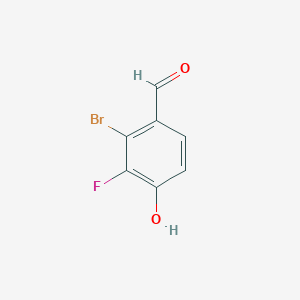
6-Bromo-5-chloro-2,3-dihydro-1H-indole
Übersicht
Beschreibung
6-Bromo-5-chloro-2,3-dihydro-1H-indole, also known as 6-bromo-5-chloroindoline, is a compound with the molecular weight of 232.51 . It is a white solid and its IUPAC name is 6-bromo-5-chloroindoline .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-chloro-2,3-dihydroindole with N-bromosuccinimide. The reaction takes place at ambient temperature in the presence of methanol as a solvent.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 232.51 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Surface Analysis
Research on indole derivatives, such as the synthesis and crystal structure analysis of certain compounds, shows significant interest in understanding their molecular configurations and intermolecular interactions. The study by Geetha et al. (2017) on the crystal structure and Hirshfeld surface analysis of an indole derivative highlights the importance of these compounds in structural chemistry, demonstrating complex hydrogen bond interactions and C–H⋅⋅⋅π interactions within the crystal lattice, contributing to the stability and properties of the material (Geetha et al., 2017).
Synthesis and Biological Activity
Indole and its derivatives have been the subject of synthesis studies aiming at developing novel compounds with potential biological activities. For instance, Rastogi et al. (2009) synthesized thiazolo-as-triazinoindoles and evaluated their antimicrobial potential, indicating the relevance of such compounds in pharmaceutical research (Rastogi et al., 2009). Another study focused on the synthesis of 2,5,7-trisubstituted indoles, showcasing a method for the assembly of the indole rings which could be significant for the development of new drugs and materials (Cacchi et al., 2015).
Antibacterial and Antifungal Activities
The search for new antibacterial and antifungal agents has led to the investigation of indole derivatives. Mahboobi et al. (2008) found that compounds containing 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and indole substructures exhibited antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a different mechanism of action from common antibiotics and highlighting the potential of these compounds in addressing antibiotic resistance (Mahboobi et al., 2008).
Novel Synthetic Methods
The development of new synthetic methods for indole derivatives has been a significant area of research. Iwaki et al. (2005) reported novel methods for synthesizing hexahydropyrrolo[2,3-b]indoles, indicating the versatility of indole compounds in chemical synthesis and their potential applications in various fields, including medicinal chemistry (Iwaki et al., 2005).
Wirkmechanismus
Target of Action
Indole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as changes in gene expression, enzyme activity, and cellular signaling .
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level, often leading to changes in cellular function and phenotype .
Eigenschaften
IUPAC Name |
6-bromo-5-chloro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZARUHDUTAVPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1381882.png)
![6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione](/img/structure/B1381883.png)
amine hydrochloride](/img/structure/B1381884.png)

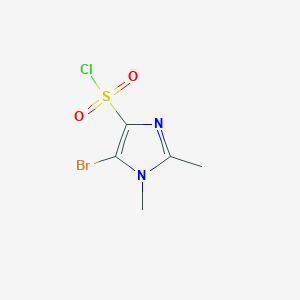
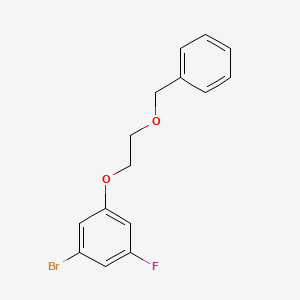
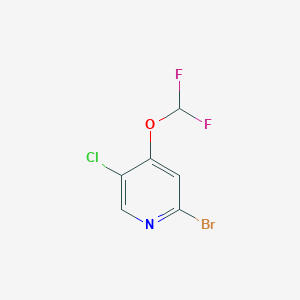
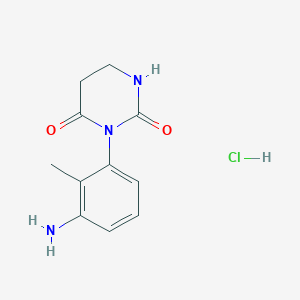
![5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1381896.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1381897.png)
